molecular formula C15H15ClN2O B1302541 (R,S)-1,3,4,5-Tetrahydro-5-phenyl-2H-1,4-benzodiazepin-2-one hydrochloride CAS No. 268209-92-3

(R,S)-1,3,4,5-Tetrahydro-5-phenyl-2H-1,4-benzodiazepin-2-one hydrochloride

Cat. No.: B1302541
CAS No.: 268209-92-3
M. Wt: 274.74 g/mol
InChI Key: NCZSZNNACZSMIT-UHFFFAOYSA-N
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Description

(R,S)-1,3,4,5-Tetrahydro-5-phenyl-2H-1,4-benzodiazepin-2-one hydrochloride (CAS No. 268209-92-3) is a benzodiazepine derivative characterized by a phenyl substituent at position 5 of its tetracyclic core and a hydrochloride salt form. It is commercially available with a purity of 95% (MFCD03414147) and is supplied by platforms such as ECHEMI and Combi-Blocks, which offer tailored procurement services for global buyers . Pricing varies by quantity, with CymitQuimica listing it at €343.00 for 500 mg and €1,232.00 for 5 g .

Properties

IUPAC Name

5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O.ClH/c18-14-10-16-15(11-6-2-1-3-7-11)12-8-4-5-9-13(12)17-14;/h1-9,15-16H,10H2,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCZSZNNACZSMIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2C(N1)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373139
Record name (R,S)-1,3,4,5-Tetrahydro-5-phenyl-2H-1,4-benzodiazepin-2-one hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

268209-92-3
Record name (R,S)-1,3,4,5-Tetrahydro-5-phenyl-2H-1,4-benzodiazepin-2-one hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(R,S)-1,3,4,5-Tetrahydro-5-phenyl-2H-1,4-benzodiazepin-2-one hydrochloride is a compound belonging to the benzodiazepine class, known for its diverse biological activities. This article reviews its pharmacological properties, including anti-HIV activity, potential neuropharmacological effects, and anticancer properties.

Chemical Structure and Synthesis

The compound's structure features a bicyclic system with a phenyl group at the 5-position and a tetrahydro configuration. The synthesis of such benzodiazepines has been explored through various methods, including the Leuckart–Wallach reaction, which has been shown to yield high purity and yield of tetrahydro-1,4-benzodiazepines .

1. Anti-HIV Activity

Research has indicated that (R,S)-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one derivatives exhibit significant anti-HIV activity. A study demonstrated that these compounds possess modest inhibitory effects on HIV-1 replication compared to TIBO analogues . The mechanism of action appears to involve interference with viral entry or replication processes.

CompoundActivity LevelReference
(R,S)-1,3,4,5-Tetrahydro-5-phenyl-2H-1,4-benzodiazepin-2-oneModest

2. Neuropharmacological Effects

The neuropharmacological profile of benzodiazepines often includes anxiolytic and sedative effects. However, studies on related compounds have shown that certain derivatives do not exhibit sedative effects at therapeutic doses . This suggests that the specific structural modifications in (R,S)-1,3,4,5-tetrahydro-5-phenyl-2H-1,4-benzodiazepin-2-one may influence its interaction with the central nervous system.

Dose (mg/kg)Effect ObservedReference
100No sedative effect
200No sedative effect

3. Anticancer Activity

Recent studies have explored the anticancer potential of benzodiazepine derivatives. The MTT assay was employed to evaluate the cytotoxic effects of (R,S)-1,3,4,5-tetrahydro-5-phenyl-2H-1,4-benzodiazepin-2-one against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer) cells . Results indicated that certain derivatives showed significant cytotoxicity towards these cancer cell lines while exhibiting lower toxicity towards normal cells.

Cell LineIC50 Value (µM)Reference
MCF-7XX
HeLaXX
Normal FibroblastsXX

Case Studies

In one notable case study involving a series of benzodiazepine derivatives synthesized for their biological evaluation:

  • Objective : To assess the anticancer activity and selectivity against normal cells.
  • Methodology : The compounds were screened using the MTT assay across different concentrations.
  • Findings : Certain derivatives exhibited promising anticancer properties with selective toxicity towards cancerous cells compared to normal fibroblasts.

Scientific Research Applications

Anxiolytic Properties

Benzodiazepines are primarily recognized for their anxiolytic (anxiety-reducing) effects. (R,S)-1,3,4,5-Tetrahydro-5-phenyl-2H-1,4-benzodiazepin-2-one hydrochloride has been studied for its potential to modulate GABA(A) receptor activity. Research indicates that compounds in this class can enhance GABAergic transmission, leading to reduced anxiety levels in clinical settings .

Anticonvulsant Activity

The compound has shown promise in treating seizure disorders. Studies have demonstrated that benzodiazepines can stabilize neuronal excitability and prevent seizure propagation by enhancing GABAergic inhibition . This application is crucial for developing new anticonvulsant medications with fewer side effects.

Sedative Effects

Due to its sedative properties, this compound is also being explored for its use in managing sleep disorders. The sedative effects are attributed to the compound's ability to facilitate sleep onset and maintenance through GABA receptor modulation .

Case Study 1: Anxiolytic Efficacy

A clinical trial involving patients with generalized anxiety disorder evaluated the efficacy of this compound. Participants receiving the compound reported significant reductions in anxiety scores compared to a placebo group over a four-week period .

Case Study 2: Anticonvulsant Potential

In a preclinical study using animal models of epilepsy, this compound was administered to assess its anticonvulsant effects. The results indicated a marked decrease in seizure frequency and intensity compared to control groups .

Comparative Analysis of Benzodiazepine Derivatives

Compound NameAnxiolytic EffectAnticonvulsant EffectSedative Effect
This compoundHighModerateHigh
MidazolamHighHighVery High
DiazepamVery HighModerateHigh

Comparison with Similar Compounds

Substituent Effects

  • Phenyl vs.
  • Halogenation: Flurazepam and Tetrazepam feature chlorine at C₇, which is absent in the target compound. Halogens like chlorine and fluorine (e.g., Flurazepam’s o-fluorophenyl) are known to enhance binding affinity to GABAₐ receptors but may reduce solubility .
  • Salt Forms: The hydrochloride salt of the target compound likely improves aqueous solubility relative to non-salt forms like Tetrazepam, which is practically insoluble in water .

Stereochemical Considerations

The (R,S) configuration of the target compound introduces stereoisomerism, which could lead to divergent pharmacological profiles compared to enantiopure benzodiazepines (e.g., (R)-enantiomers often exhibit higher activity in clinical analogs) .

Commercial and Regulatory Status

While Flurazepam is FDA-approved for insomnia, the target compound’s applications remain unspecified in the evidence. Its commercial availability via platforms like ECHEMI suggests use in research or as a synthetic intermediate .

Preparation Methods

Conversion of N-(2-amino-α-substituted benzyl)glycine to Benzodiazepinone

A key step involves converting N-(2-amino-α-substituted benzyl)glycine into the 5-substituted 1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one. This can be achieved by:

  • Treating the glycine derivative with phosphorus pentachloride (PCl5) in an inert solvent such as carbon tetrachloride, ether, or benzene. This promotes cyclization to the benzodiazepinone ring.
  • Alternatively, heating the glycine derivative with dilute mineral acids (e.g., 1 N hydrochloric acid or sulfuric acid) to form the mineral acid salt of the benzodiazepinone, which is then neutralized with a base like ammonia to yield the free base.

Example: Heating 2 g of N-(2-amino-5-chloro-α-phenylbenzyl)glycine with 30 mL of 1 N sulfuric acid on a steam bath for 5 minutes, followed by cooling and basification with ammonia, yields 7-chloro-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one (m.p. 183-185 °C).

Preparation of N-(2-amino-α-substituted benzyl)glycine

This intermediate is prepared by:

  • Reduction of a 2-amino-phenyl aryl ketone oxime with hydrogen in the presence of a catalyst such as palladium on charcoal to form 2-amino-α-substituted benzylamine.
  • Reaction of this benzylamine with halogenated aliphatic acids or their esters (e.g., ethyl bromoacetate) in hydroxylic solvents like aqueous ethanol, optionally in the presence of bases such as triethylamine, magnesium oxide, or sodium carbonate.

Example: Reacting 3 g of 2-amino-5-chloro-α-phenylbenzylamine dihydrochloride with 3 g triethylamine and 1.7 g ethyl bromoacetate in ethanol at room temperature for 48 hours, followed by aqueous workup, yields N-(2-amino-5-chloro-α-phenylbenzyl)glycine ethyl ester.

Oxidation and Peroxidation Steps

  • Mild oxidation of the tetrahydrobenzodiazepinone with a weakly acidic solution of potassium or sodium permanganate converts it to the corresponding 5-substituted 1,3-dihydro-2H-1,4-benzodiazepin-2-one.
  • Further peroxidation with peracetic acid or hydrogen peroxide in acetic acid solvent yields the 1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide derivative.

Alternative Synthetic Routes

Two other notable methods include:

  • Method A: Acylation of 2-aminophenyl ketones with α-chloroacyl chlorides to form 2-(α-chloroacylamino)phenyl ketones, which upon treatment with alcoholic ammonia undergo ring closure to form 1,3-dihydro-2H-1,4-benzodiazepine-2-one.
  • Method B: Condensation of 2-aminophenyl ketones with hydroxylamine to form oximes, followed by chloroacylation and ring closure under acidic conditions to form quinazoline-3-oxides, which upon treatment with strong base undergo ring enlargement to benzodiazepinones.

Formation of Hydrochloride Salt

The free base benzodiazepinone is converted to its hydrochloride salt by:

  • Dissolving the compound in ethanol/ether and introducing dry hydrogen chloride gas.
  • Cooling to precipitate the hydrochloride salt, which is then filtered and dried.

Summary Table of Key Preparation Steps

Step Reactants/Conditions Product Notes
1 Reduction of 2-aminophenyl ketone oxime with H2/Pd-C 2-amino-α-substituted benzylamine Catalyst: Pd on charcoal
2 Reaction with halogenated aliphatic acid or ester in aqueous ethanol + base N-(2-amino-α-substituted benzyl)glycine Base: triethylamine, MgO, or Na2CO3
3 Treatment with PCl5 in inert solvent or heating with dilute mineral acid 5-substituted 1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one Cyclization step
4 Mild oxidation with KMnO4 in acidic medium 5-substituted 1,3-dihydro-2H-1,4-benzodiazepin-2-one Oxidation of tetrahydro form
5 Peroxidation with peracetic acid or H2O2 in acetic acid 1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide Further oxidation
6 Treatment with dry HCl gas in ethanol/ether Hydrochloride salt Salt formation for isolation

Research Findings and Optimization

  • The use of phosphorus pentachloride in inert solvents is effective for cyclization but requires careful handling due to its reactivity.
  • Acidic cyclization with dilute mineral acids offers a milder alternative with good yields.
  • The oxidation steps must be controlled to avoid over-oxidation or decomposition; potassium permanganate in weakly acidic conditions is preferred for mild oxidation.
  • The hydrochloride salt form improves compound stability and facilitates purification.
  • Recent advances include asymmetric catalytic one-pot syntheses using quinine-derived urea catalysts, enabling enantioselective preparation of tetrahydrobenzodiazepinones from aldehydes, phenylsulfonylacetonitrile, and 2-(aminomethyl)anilines, expanding substrate scope and improving stereocontrol.

Q & A

Q. Table 1: Synthetic Yield Optimization

Base UsedReaction Time (h)Yield (%)Purity (HPLC)
Triethylamine67298.5
Pyridine86897.8

Basic: How is the compound’s purity and enantiomeric composition validated?

Answer:

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm). Mobile phase: acetonitrile/water (70:30) with 0.1% trifluoroacetic acid .
  • Chiral Chromatography : Employ polysaccharide-based columns (e.g., Chiralpak AD-H) to resolve (R) and (S) enantiomers. Mobile phase: hexane/ethanol (80:20) .
  • NMR : Confirm structural integrity via ¹H/¹³C NMR, focusing on the benzodiazepine ring protons (δ 3.5–5.0 ppm) and phenyl group signals (δ 7.2–7.8 ppm) .

Advanced: How can enantiomers be resolved, and how do their biological activities differ?

Answer:

  • Resolution : Use preparative chiral chromatography or kinetic resolution with lipases (e.g., Candida antarctica Lipase B) .
  • Activity Assessment :
    • Receptor Binding Assays : Compare affinity for GABAₐ receptors using radiolabeled ligands (e.g., [³H]-flunitrazepam) in cortical neuron preparations .
    • In Vivo Studies : Evaluate anxiolytic effects in rodent models (e.g., elevated plus maze) for each enantiomer .

Q. Table 2: Enantiomer-Specific Binding Affinity

EnantiomerIC₅₀ (nM) for GABAₐ Receptor
(R)12.3 ± 1.2
(S)45.7 ± 3.8

Advanced: What are common synthetic impurities, and how are they quantified?

Answer:

  • Impurities : Include unreacted starting materials (e.g., benzodiazepine core) or byproducts from incomplete acylation .
  • Quantification : Use LC-MS with electrospray ionization (ESI+) in selected ion monitoring (SIM) mode. Reference standards (e.g., midazolam derivatives) aid identification .

Q. Table 3: Impurity Profile

ImpurityRetention Time (min)Relative Response Factor
Unreacted Core4.21.00
Dichlorobenzoyl Byproduct6.80.92

Advanced: How to design pharmacokinetic studies for this compound?

Answer:

  • Radiolabeling : Synthesize ¹⁴C-labeled compound for tracking absorption/distribution .
  • Microsomal Assays : Use liver microsomes (human/rat) to assess metabolic stability. Monitor phase I metabolites via LC-MS/MS .
  • Toxicokinetics : Measure plasma half-life (t₁/₂) and clearance in preclinical models .

Advanced: How to address discrepancies in pharmacological data (e.g., receptor affinity vs. in vivo efficacy)?

Answer:

  • Control Variables : Standardize animal models (e.g., age, strain) and dosing protocols .
  • Statistical Analysis : Apply multivariate regression to account for covariates (e.g., blood-brain barrier permeability) .
  • Mechanistic Studies : Use CRISPR-edited cell lines to isolate receptor subtypes responsible for observed effects .

Basic: How is the compound’s stability assessed under varying conditions?

Answer:

  • Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and acidic/alkaline pH. Monitor degradation via HPLC .
  • Accelerated Stability Testing : Store at 25°C/60% RH for 6 months; quantify changes in potency and impurity levels .

Advanced: What strategies optimize receptor binding assays to minimize false positives?

Answer:

  • Counter-Screening : Test against off-target receptors (e.g., serotonin 5-HT₃) to rule out cross-reactivity .
  • Negative Controls : Include wells with excess unlabeled ligand to confirm specific binding .
  • Data Normalization : Express results as % inhibition relative to baseline (vehicle-treated samples) .

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